![molecular formula C28H36N2O4 B11640161 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-(4-tert-butylphényl)-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-2-méthylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un noyau de pyrrolidone, qui est souvent associé à une activité biologique et à une pertinence pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-(4-tert-butylphényl)-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-2-méthylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one implique généralement des réactions organiques à plusieurs étapes. Le processus peut commencer par la préparation du noyau de pyrrolidone, suivie de l’introduction de divers substituants par des réactions telles que l’acylation de Friedel-Crafts, l’alkylation et l’amination. Les conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé nécessiterait une optimisation de la voie de synthèse pour garantir la rentabilité et l’extensibilité. Cela pourrait impliquer l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures rigoureuses de contrôle qualité pour répondre aux normes réglementaires.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(4-tert-butylphényl)-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-2-méthylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Les noyaux aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les électrophiles ou les nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le pH et le choix du solvant jouent un rôle significatif dans la détermination de l’issue de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle produirait une cétone, tandis que la réduction du groupe carbonyle produirait un alcool.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être étudié pour son activité biologique potentielle. Les composés à noyau pyrrolidone sont souvent étudiés pour leurs interactions avec des cibles biologiques, telles que les enzymes ou les récepteurs.
Médecine
En médecine, ce composé pourrait être exploré pour ses effets thérapeutiques potentiels. Sa structure suggère qu’il peut interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans la production de produits chimiques de spécialité, de produits pharmaceutiques ou comme précurseur d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with pyrrolidone cores are often investigated for their interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de la 5-(4-tert-butylphényl)-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-2-méthylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à une cascade d’événements biochimiques. Les voies exactes et les interactions moléculaires nécessiteraient des études expérimentales détaillées pour être élucidées.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à la 5-(4-tert-butylphényl)-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-2-méthylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one comprennent d’autres dérivés de pyrrolidone, tels que :
- N-phénylpyrrolidone
- 4-hydroxy-2-pyrrolidone
- 1-(2-diméthylaminoéthyl)-4-phénylpyrrolidone
Unicité
Ce qui distingue ce composé, c’est sa combinaison spécifique de substituants, qui lui confèrent des propriétés chimiques et biologiques uniques. La présence de groupes tert-butyle, diméthylamino, éthoxy et méthylbenzoyle peut améliorer sa stabilité, sa solubilité et son interaction avec les cibles biologiques par rapport aux autres dérivés de pyrrolidone.
Propriétés
Formule moléculaire |
C28H36N2O4 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O4/c1-8-34-21-13-14-22(18(2)17-21)25(31)23-24(19-9-11-20(12-10-19)28(3,4)5)30(16-15-29(6)7)27(33)26(23)32/h9-14,17,24,31H,8,15-16H2,1-7H3/b25-23+ |
Clé InChI |
GLJXWDOMTWRYHZ-WJTDDFOZSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11640083.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)
![2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)
![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)


![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)
![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)

![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
